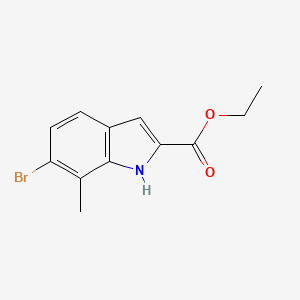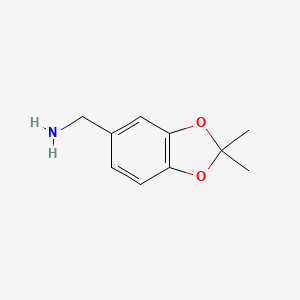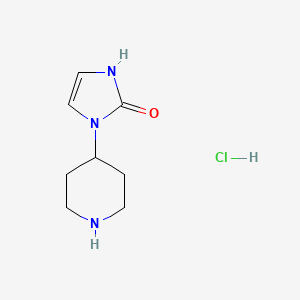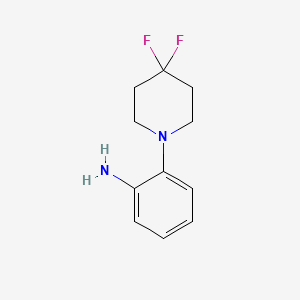
2-(4,4-Difluoropiperidin-1-yl)aniline
Overview
Description
2-(4,4-Difluoropiperidin-1-yl)aniline, also known as 4,4-difluoropiperidin-1-yl aniline, is a heterocyclic compound belonging to the family of piperidines. It is a colorless liquid with a melting point of -14 °C and a boiling point of 176 °C. This compound has a variety of applications in the field of science and technology, including pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of other piperidine derivatives.
Scientific Research Applications
Electroluminescent Materials and OLED Applications
One area of application for similar aniline derivatives is in the design and synthesis of electroluminescent materials for organic light-emitting diodes (OLEDs). For instance, Vezzu et al. (2010) discussed the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes with potential application in OLEDs. These complexes demonstrated excellent performance with high external quantum efficiency, showcasing the relevance of aniline derivatives in the development of new electroluminescent materials for advanced display technologies (Vezzu et al., 2010).
Sensing and Detection
Aniline derivatives have also been employed in the development of chemosensors. For example, Shree et al. (2019) synthesized probes based on aniline derivatives for the selective and sensitive detection of aluminum ions in aqueous solutions. These chemosensors were capable of imaging intracellular Al3+ ions in living cells, highlighting the utility of aniline-based compounds in environmental monitoring and biomedical applications (Shree et al., 2019).
Energy Conversion and Storage
Aniline derivatives are also explored for their potential in energy conversion systems. Shahhosseini et al. (2016) focused on the electrochemical synthesis of novel polymers based on aniline derivatives for use as counter electrodes in dye-sensitized solar cells. The study demonstrated an improvement in energy conversion efficiency when using these polymers, indicating the role of such compounds in enhancing the performance of renewable energy technologies (Shahhosseini et al., 2016).
Corrosion Inhibition
Compounds related to aniline derivatives have been investigated for their corrosion inhibition properties. Daoud et al. (2014) synthesized a Schiff base from an aniline derivative that demonstrated efficient corrosion inhibition on mild steel in acidic environments. This underscores the potential application of aniline derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Daoud et al., 2014).
properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)5-7-15(8-6-11)10-4-2-1-3-9(10)14/h1-4H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOZCSHUDPHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)aniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

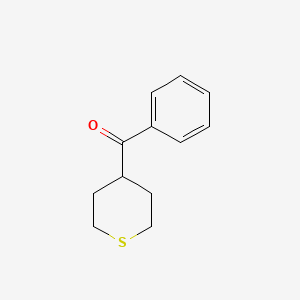
![1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1473623.png)
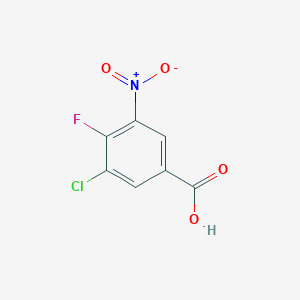
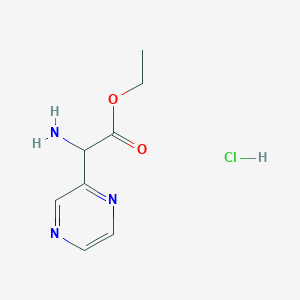
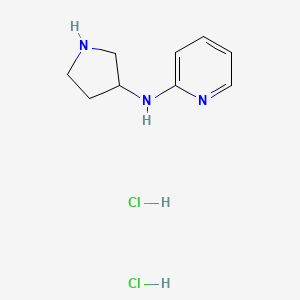
![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)
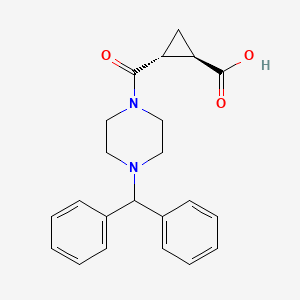
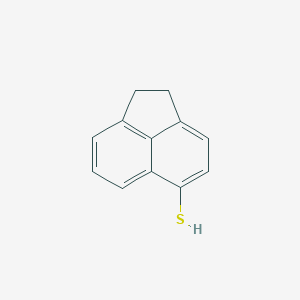
![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
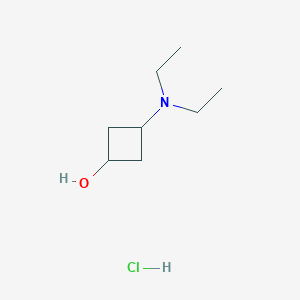
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
